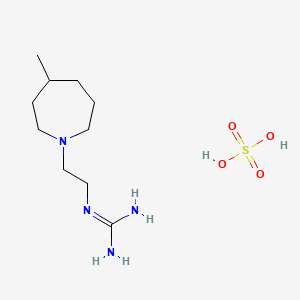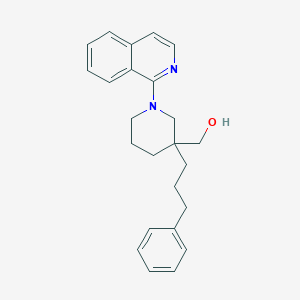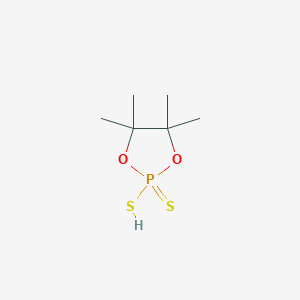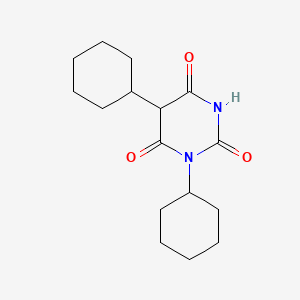
1,5-Dicyclohexylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dicyclohexylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent. The reaction is carried out by heating the mixture and then adding diacetyl oxide, followed by refluxing with dehydrated alcohol to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反応の分析
Types of Reactions
1,5-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
科学的研究の応用
1,5-Dicyclohexylbarbituric acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-Dicyclohexylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its effects on angiogenesis and tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the activity of hypoxia-inducible factor 1 (HIF-1) and its interaction with p300 .
類似化合物との比較
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but with different substitution patterns.
Barbituric acid: The parent compound with a simpler structure.
1,5-Dimethylbarbituric acid: Another derivative with methyl groups instead of cyclohexyl groups.
Uniqueness
1,5-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth sets it apart from other barbituric acid derivatives .
特性
CAS番号 |
846-26-4 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
1,5-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H24N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,17,19,21) |
InChIキー |
BEZDXMRCBXXCJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


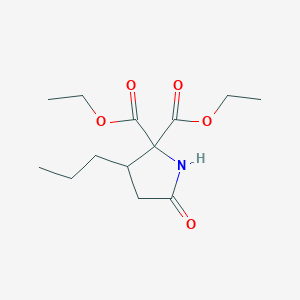
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

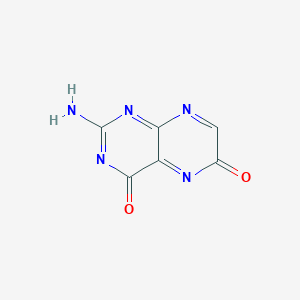

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
